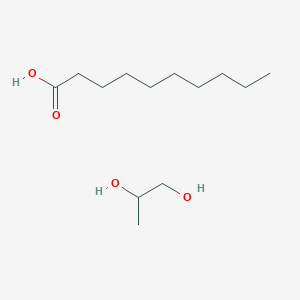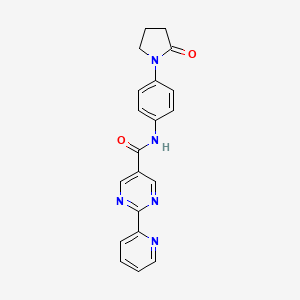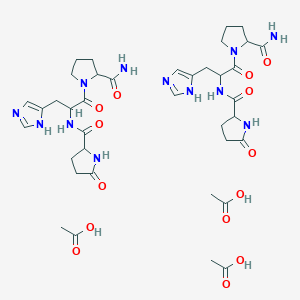
Pyrene maleimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrene maleimide, also known as N-(1-Pyrenyl)maleimide, is a compound with the empirical formula C20H11NO2 . It is a derivative of pyrenebutyric acid that reacts with thiols . Pyrene is a fluorescent hydrocarbon that emits in the blue region . The usefulness of pyrene-containing compounds arises from their ability to form excited-state dimers (excimers) by stacking interaction between excited-state and ground-state monomers .
Synthesis Analysis
Pyrene maleimide has been synthesized and tested with a 4-carbon methylene linker placed between the maleimide and the pyrene (pyrene-4-maleimide), with the aim of increasing the sampling distance for excimer formation . This makes the use of excimer fluorescence simpler and more widespread .Molecular Structure Analysis
The molecular structure of pyrene maleimide involves a pyrene moiety linked to a maleimide group . The structure of this compound allows it to form excited-state dimers (excimers) when two pyrene residues are in close proximity .Chemical Reactions Analysis
Pyrene maleimide is a reagent that reacts with reduced thiols of cysteines . This reaction has been used to assess proximity between specific sites of macromolecules labeled with pyrenes .Physical And Chemical Properties Analysis
Pyrene maleimide is a powder . Its melting point is between 235-237 °C . The compound’s molecular weight is 297.31 .科学的研究の応用
1. Fluorescent Sulfhydryl Reagent
Pyrene maleimide, specifically N-(3-pyrene)maleimide, is employed as a fluorescent sulfhydryl reagent. It forms fluorescent adducts with organic compounds and proteins containing sulfhydryl groups. This property is useful for fluorescence polarization studies of high molecular weight proteins and macro-molecules with reactive sulfhydryl groups (Weltman et al., 1973).
2. Studying Protein Structures
Pyrene maleimide is utilized in assessing proximity between specific sites of macromolecules labeled with pyrenes, aiding in structural studies of proteins. A variant with a flexible linker, pyrene-4-maleimide, extends the sampling distance for excimer formation, making the use of excimer fluorescence simpler and more widespread (Niwayama et al., 2011).
3. Fluorescent Cross-Linking Reagent
N-(1-Pyrene)maleimide serves as a fluorescent cross-linking reagent, forming strongly fluorescent adducts with sulfhydryl groups of organic compounds or proteins. It helps in understanding the spatial proximity of sulfhydryl and amino groups in proteins (Wu & Yarbrough, 1976).
4. Probing Nicotinic Acetylcholine Receptor
The compound is used as a probe for the nicotinic acetylcholine receptor (AChR), particularly in studying agonist-induced cation permeability and desensitization processes in AChR-enriched membranes (Clarke & Martinez‐Carrion, 1986).
5. Assessing Protein Spatial Organization
Pyrene maleimide, as a spatially sensitive probe, is used to study the spatial organization of proteins, such as apolipoprotein E3. Its excimer/monomer ratio correlates with the distance between pyrene probes attached to the protein, providing insights into protein conformation and oligomerization (Bains et al., 2012).
6. Fluorescence Probe for Proteins
N-(3-Pyrene)maleimide's role as a fluorescent probe for proteins has been reappraised. While it can be covalently attached to -SH groups, it also adsorbs on hydrophobic areas of proteins, influencing its use as a probe (Lux & Gérard, 1981).
7. Studying Enzyme Modification
Pyrene maleimide is instrumental in studying specific modifications of enzymes, as seen in glutamate dehydrogenase and glyceraldehyde-3-phosphate dehydrogenase. The distinct reaction behaviors with pyrene maleimide reflect different enzyme properties (Rasched & Bayne, 1982).
8. Monitoring Radiation-Induced Polymerization
N-(1-Pyrene)maleimide has been used to monitor the radiation-induced polymerization of methyl methacrylate, demonstrating a direct correlation between its fluorescence response and monomer conversion (Frahn et al., 2001).
9. Molecular Redox Fluorescence Switch
Pyrene maleimide is part of a molecular redox fluorescence switch, combining its features with other moieties like tetrathiafulvalene. This application highlights its role in temperature-regulated fluorescence modulation (Liu et al., 2008).
Safety And Hazards
将来の方向性
Pyrene maleimide has potential applications in a number of fluorescence-based applications due to its ability to form excimers . It can be used to assess proximity between specific sites of macromolecules labeled with pyrenes . Future research may focus on expanding its use in structural studies of proteins and other macromolecules .
特性
CAS番号 |
1869968-64-8 |
|---|---|
製品名 |
Pyrene maleimide |
IUPAC名 |
N/A |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![[(10Z,12S,13R,14S,16S)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-[(2S,4R,5S,6S)-5-methoxy-4,6-dimethyl-4-nitrosooxan-2-yl]oxypyridine-2-carboxylate](/img/structure/B610288.png)
![5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine](/img/structure/B610291.png)
